molecular formula C3H4N3NaO2S B6602956 sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate CAS No. 2137669-98-6

sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate

Cat. No. B6602956
CAS RN: 2137669-98-6
M. Wt: 169.14 g/mol
InChI Key: CWDRNHUBQPWWAK-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate (NMT) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and physiological studies. NMT is a versatile and powerful reagent that has a wide range of applications in the laboratory.

Scientific Research Applications

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and physiological studies. In organic synthesis, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is used as a catalyst for the synthesis of various organic compounds. In biochemical research, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used to study the mechanism of enzyme catalysis. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been used in physiological studies to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is not fully understood. However, it is known that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate acts as a nucleophilic catalyst, which means that it reacts with other molecules to form new compounds. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is believed to act as a proton donor, which helps to activate other molecules and facilitate the formation of new compounds.
Biochemical and Physiological Effects
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been studied for its potential biochemical and physiological effects. Studies have shown that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can act as an antioxidant, which can help protect cells from oxidative damage. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been found to have neuroprotective properties, which may help protect the brain from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is relatively inexpensive and easy to obtain. However, there are also some limitations to using sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate in laboratory experiments. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is a highly toxic compound and should be handled with care. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can be difficult to purify, which can limit its use in some experiments.

Future Directions

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has many potential future applications in scientific research. It could be used to study the mechanism of enzyme catalysis in greater detail, or to study the effects of various drugs on the body. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to study the effects of oxidative stress on cells and the brain. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could also be used to develop new drugs and treatments for various diseases. Finally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to synthesize new organic compounds for use in various scientific research applications.

Synthesis Methods

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is synthesized from 1-methyl-1H-1,2,3-triazole (MT) and sodium sulfinate (Na2SO3). The reaction is carried out in an aqueous medium at a temperature of 60–80 °C. In the first step, MT is dissolved in water, followed by the addition of Na2SO3. The reaction is then heated to the desired temperature. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.

properties

IUPAC Name

sodium;1-methyltriazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S.Na/c1-6-2-3(4-5-6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDRNHUBQPWWAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate

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